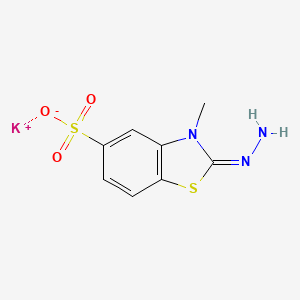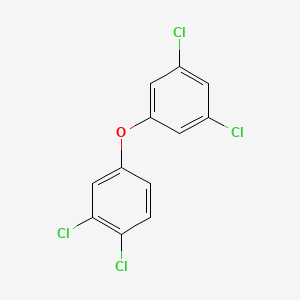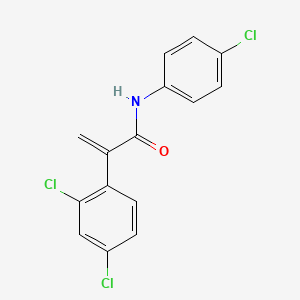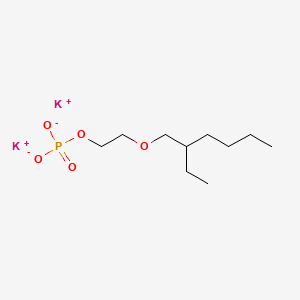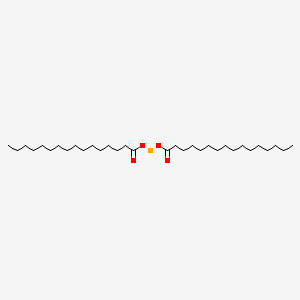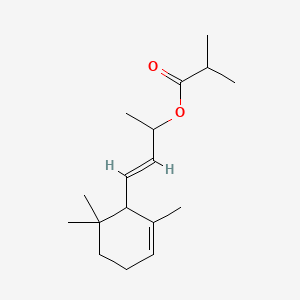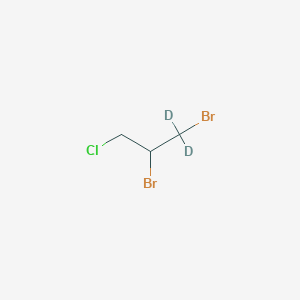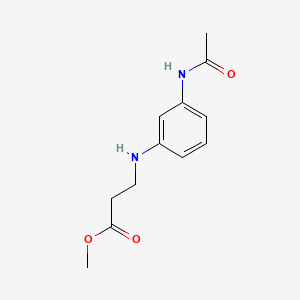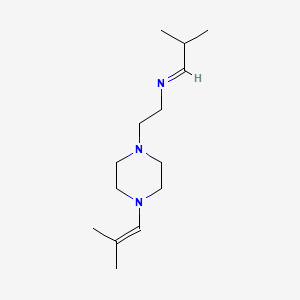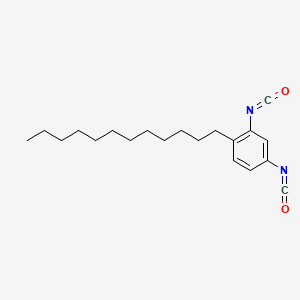
2-Phenyl-4-(2-phenylvinyl)-6,7-dihydropyrano(4,3-c)pyrazol-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Phenyl-4-(2-phenylvinyl)-6,7-dihydropyrano(4,3-c)pyrazol-3(2H)-one is a complex organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-4-(2-phenylvinyl)-6,7-dihydropyrano(4,3-c)pyrazol-3(2H)-one typically involves multi-step organic reactions. One common method is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the condensation of a phenylhydrazine derivative with an α,β-unsaturated carbonyl compound, followed by cyclization to form the pyrazole ring. The pyrano ring can be introduced through further cyclization reactions involving suitable reagents and catalysts.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow reactors, high-throughput screening of catalysts, and automated synthesis platforms. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2-Phenyl-4-(2-phenylvinyl)-6,7-dihydropyrano(4,3-c)pyrazol-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the double bonds or reduce the pyrazole ring.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new substituents on the phenyl or pyrazole rings.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions would vary depending on the desired transformation, but typically involve controlled temperatures, inert atmospheres, and appropriate solvents.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated or carbonylated derivatives, while substitution reactions could introduce halogens, alkyl groups, or other functional groups.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules and materials.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials, such as polymers or coatings, with specific properties.
Mécanisme D'action
The mechanism of action of 2-Phenyl-4-(2-phenylvinyl)-6,7-dihydropyrano(4,3-c)pyrazol-3(2H)-one would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies, such as molecular docking and biochemical assays, would be required to elucidate these mechanisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 2-Phenyl-4-(2-phenylvinyl)-6,7-dihydropyrano(4,3-c)pyrazol-3(2H)-one include other pyrazole derivatives with fused rings or phenyl substituents. Examples might include:
- 2-Phenylpyrazole
- 4-Phenyl-6,7-dihydropyrano(4,3-c)pyrazole
- 2-Phenyl-4-(2-phenylvinyl)pyrazole
Uniqueness
The uniqueness of this compound lies in its specific combination of structural features, such as the fused pyrano ring and the phenylvinyl substituent. These features may confer unique chemical reactivity and biological activity, distinguishing it from other similar compounds.
Propriétés
Numéro CAS |
89035-42-7 |
|---|---|
Formule moléculaire |
C20H16N2O2 |
Poids moléculaire |
316.4 g/mol |
Nom IUPAC |
2-phenyl-4-[(E)-2-phenylethenyl]-6,7-dihydropyrano[4,3-c]pyrazol-3-one |
InChI |
InChI=1S/C20H16N2O2/c23-20-19-17(21-22(20)16-9-5-2-6-10-16)13-14-24-18(19)12-11-15-7-3-1-4-8-15/h1-12H,13-14H2/b12-11+ |
Clé InChI |
FCQJNHASUUTYLF-VAWYXSNFSA-N |
SMILES isomérique |
C1COC(=C2C1=NN(C2=O)C3=CC=CC=C3)/C=C/C4=CC=CC=C4 |
SMILES canonique |
C1COC(=C2C1=NN(C2=O)C3=CC=CC=C3)C=CC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



